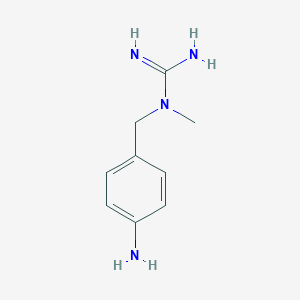

1-(4-Aminobenzyl)-1-methylguanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-[(4-aminophenyl)methyl]-1-methylguanidine |

InChI |

InChI=1S/C9H14N4/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H3,11,12) |

InChI Key |

DZWYNBLMNPRARB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)N)C(=N)N |

Origin of Product |

United States |

Strictly Excluding Human Trial Data, Dosage, and Safety Profiles.

Exploration of Molecular Targets and Binding Affinities

The initial characterization of 1-(4-Aminobenzyl)-1-methylguanidine has focused on its ability to interact with several key receptors, enzymes, and ion channels, which are critical in various physiological and pathological processes.

Receptor Binding Studies

The interaction of 1-(4-Aminobenzyl)-1-methylguanidine with neuronal receptors is a primary area of investigation. Diarylguanidines, a class of compounds structurally related to 1-(4-Aminobenzyl)-1-methylguanidine, are known to act as ligands for the N-methyl-D-aspartate (NMDA) receptor ion channel site. nih.gov These receptors are crucial for synaptic plasticity, learning, and memory. biomolther.org Studies on analogous compounds have shown that structural modifications, such as the type and position of substituents on the phenyl rings, significantly influence binding affinity for the NMDA receptor. nih.gov Specifically, trisubstituted guanidines have demonstrated high affinity for the NMDA receptor ion channel site. nih.gov

Beyond the NMDA receptor, other receptor systems are also of interest. The 5-HT3 receptor, a ligand-gated ion channel, and Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are important targets in neuropharmacology and are often considered in the screening of new chemical entities. However, specific binding data for 1-(4-Aminobenzyl)-1-methylguanidine at serotonin (B10506) and NPY Y5 receptors is not yet extensively documented in publicly available research.

Enzyme Inhibition Assays

The inhibitory potential of 1-(4-Aminobenzyl)-1-methylguanidine against certain enzymes is another facet of its preclinical evaluation. Nitric oxide (NO) synthase is a key enzyme in various physiological processes, and its inhibition is a target for certain therapeutic interventions. While the broader class of guanidine-containing compounds has been explored for NO synthase inhibition, specific inhibitory concentrations (IC50) for 1-(4-Aminobenzyl)-1-methylguanidine are not detailed in the current literature.

Similarly, the effect of this compound on specific kinases is an area of active investigation. Tyrosine kinases, for instance, are primary molecular targets in the treatment of some cancers. nih.gov The development of new inhibitors capable of overcoming resistance is a significant research goal. nih.gov The antiproliferative activity of related compounds suggests that kinase inhibition may be a potential mechanism of action. nih.govnih.gov

Ion Channel Modulation Assays

Ion channels, which are pore-forming proteins that control the flow of ions across cell membranes, represent a major class of drug targets. researchgate.netunil.ch The modulation of these channels can have profound effects on cellular excitability and signaling.

The Na+/H+ exchanger is an important regulator of intracellular pH and sodium levels. Its modulation can impact various cellular functions. The voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.gov Different subtypes of these channels (e.g., Nav1.5) are expressed in various tissues, and their modulation can have tissue-specific effects. nih.gov While the study of ion channel modulators is a vibrant area of research, specific data on how 1-(4-Aminobenzyl)-1-methylguanidine affects the Na+/H+ exchanger or specific voltage-gated channels is still emerging.

In Vitro Biological Activity Assessments

The biological effects of 1-(4-Aminobenzyl)-1-methylguanidine have been assessed in various in vitro models to determine its potential therapeutic applications.

Antimicrobial Efficacy

The search for new antimicrobial agents is driven by the rise of antibiotic resistance. nih.govnih.gov Guanidine-containing compounds have been investigated for their antimicrobial properties. Research into related compounds has shown activity against a range of pathogens. For instance, certain synthetic peptides containing guanidinium (B1211019) groups exhibit bactericidal activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanism of action for such compounds often involves interaction with and disruption of the bacterial cell membrane. nih.gov

While the broader class of compounds shows promise, specific data on the minimum inhibitory concentrations (MICs) of 1-(4-Aminobenzyl)-1-methylguanidine against various bacterial, fungal, viral, or protozoal strains are not yet available in the peer-reviewed literature.

Antiproliferative and Anticancer Potency in Cancer Cell Lines

The potential of 1-(4-Aminobenzyl)-1-methylguanidine as an anticancer agent is being explored through its effects on cancer cell lines. The antiproliferative effects of related amidino-substituted compounds have been observed in various human cancer cell lines, with some showing potent activity in the sub-micromolar range against colon carcinoma. nih.gov The mechanism of such effects can be multifaceted, potentially involving the induction of cell cycle arrest and the modulation of key signaling pathways like PI3K/AKT and MAPK. nih.gov

The table below summarizes the antiproliferative activity of structurally related compounds against various cancer cell lines, providing a context for the potential efficacy of 1-(4-Aminobenzyl)-1-methylguanidine.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Amidino-substituted imidazo[4,5-b]pyridines | Colon Carcinoma | 0.4 - 0.7 | nih.gov |

| Imatinib Analogs | A549 (Lung Cancer) | 6.4 - 7.3 | nih.gov |

| Imatinib Analogs | K562 (Chronic Myeloid Leukemia) | 35.8 | nih.gov |

| 4-Methylumbelliferone | Epithelial Ovarian Cancer | Not specified | nih.gov |

This table presents data for structurally related compounds to provide context, as specific IC50 values for 1-(4-Aminobenzyl)-1-methylguanidine are not yet published.

Further research is necessary to delineate the specific antiproliferative profile of 1-(4-Aminobenzyl)-1-methylguanidine and its potential as a lead compound in oncology.

Anti-inflammatory and Immunomodulatory Effects (e.g., NLRP3 inflammasome inhibition)

The NLRP3 inflammasome is a key component of the innate immune system, a multi-protein complex that, when activated by various danger signals, triggers inflammatory responses through the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target. nih.govnih.gov

A thorough review of scientific literature indicates that there are no specific studies published on the direct effects of 1-(4-Aminobenzyl)-1-methylguanidine on the NLRP3 inflammasome or its broader immunomodulatory and anti-inflammatory activities. While related compounds like methylguanidine (B1195345) have been shown to exert anti-inflammatory effects in animal models of acute inflammation, these findings cannot be directly extrapolated to 1-(4-Aminobenzyl)-1-methylguanidine. nih.govbiocat.com

Neuroprotective Effects in Neuronal Cell Models

Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system against neuronal injury and degeneration, which are hallmarks of various neurological disorders. In vitro neuronal cell models are crucial for the preliminary screening of compounds that may prevent or slow the progression of neurodegenerative diseases. nih.govnih.gov

Currently, there is no available scientific data from studies investigating the potential neuroprotective effects of 1-(4-Aminobenzyl)-1-methylguanidine in any neuronal cell models. Research into other classes of guanidine (B92328) derivatives has shown some neuroprotective properties in specific contexts, but this cannot be attributed to the compound . nih.gov

Anti-glycation Activity in Relevant Biomolecular Systems

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is associated with various age-related diseases and diabetic complications. nih.govresearchgate.net Compounds with anti-glycation activity can inhibit the formation of these harmful products. mdpi.comunipd.it

There are no published studies evaluating the anti-glycation activity of 1-(4-Aminobenzyl)-1-methylguanidine. The well-documented anti-glycation properties of aminoguanidine, a related compound, are due to its ability to trap reactive dicarbonyl compounds. nih.govnih.gov However, it is unknown if 1-(4-Aminobenzyl)-1-methylguanidine shares this mechanism or possesses any anti-glycation capabilities.

| In Vitro Activity | Assay/Model | Findings for 1-(4-Aminobenzyl)-1-methylguanidine |

| Anti-inflammatory | NLRP3 Inflammasome Activation | No data available |

| Immunomodulatory | Cytokine Release Assays | No data available |

| Neuroprotective | Neuronal Cell Viability Assays | No data available |

| Anti-glycation | AGE Formation Assays | No data available |

In Vivo Preclinical Efficacy in Animal Models

Following in vitro characterization, promising compounds are typically evaluated in living organisms to understand their behavior and effects in a complex biological system.

Evaluation in Established Disease Models (e.g., infectious disease models, oncology xenografts)

Animal models that mimic human diseases are essential for assessing the therapeutic potential of a compound. These can include models for infectious diseases, where the compound's ability to combat a pathogen is tested, or oncology xenografts, where human tumor cells are implanted in immunocompromised animals to evaluate anti-cancer efficacy.

No in vivo studies utilizing 1-(4-Aminobenzyl)-1-methylguanidine in any established disease models, including those for infectious diseases or oncology, have been reported in the scientific literature. While other novel guanidine derivatives have been investigated for such applications, these data are not specific to 1-(4-Aminobenzyl)-1-methylguanidine. nih.gov

Pharmacodynamic Endpoints in Animal Studies

Pharmacodynamics involves the study of a drug's effect on the body. In animal studies, this includes measuring specific biomarkers or physiological changes to understand the compound's mechanism of action and dose-response relationship.

There is a lack of published pharmacodynamic data for 1-(4-Aminobenzyl)-1-methylguanidine from any animal studies. Therefore, its effects on biological endpoints in a living organism remain uncharacterized.

Biodistribution Studies in Animal Models Utilizing Radiolabeled 1-(4-Aminobenzyl)-1-methylguanidine

Biodistribution studies, often using a radiolabeled version of the compound, are conducted to determine where the compound travels in the body and in which organs or tissues it accumulates. This information is critical for understanding its potential therapeutic and off-target effects.

A review of the literature reveals no studies on the biodistribution of radiolabeled 1-(4-Aminobenzyl)-1-methylguanidine in any animal models.

| In Vivo Evaluation | Model/Study Type | Findings for 1-(4-Aminobenzyl)-1-methylguanidine |

| Efficacy | Infectious Disease Models | No data available |

| Efficacy | Oncology Xenograft Models | No data available |

| Pharmacodynamics | Biomarker Analysis | No data available |

| Biodistribution | Radiolabeled Compound Studies | No data available |

Mechanistic Elucidation of 1 4 Aminobenzyl 1 Methylguanidine Action

Investigation of Cellular Uptake and Intracellular Localization

The cellular entry of 1-(4-Aminobenzyl)-1-methylguanidine is significantly influenced by its guanidinium (B1211019) group. Guanidinium-rich structures are known to efficiently traverse cell membranes. acs.orgnih.gov This process is thought to involve initial interactions with negatively charged components of the cell surface, such as phosphates, sulfates, and carboxylates, followed by internalization. nih.gov The primary mechanisms for the cellular uptake of such cationic molecules include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. acs.orgnih.gov

Once inside the cell, the subcellular distribution of the compound is likely directed by its chemical properties. The lipophilic character of the benzyl (B1604629) group may promote association with cellular membranes, while the cationic guanidinium portion can lead to accumulation in organelles with a negative membrane potential, such as mitochondria. nih.gov Studies on related benzylamine (B48309) compounds have shown their metabolism can occur in various cellular compartments, including the cytosol and mitochondria. nih.gov The precise localization of 1-(4-Aminobenzyl)-1-methylguanidine would be a key determinant of its downstream biological effects.

Table 1: Potential Factors Influencing Cellular Uptake and Localization

| Structural Feature | Potential Role in Cellular Transport |

| Guanidinium Group (Cationic) | Facilitates interaction with negatively charged cell surface molecules, driving uptake. May utilize cation transporters. acs.orgnih.gov |

| Benzylamine Moiety | The aromatic and lipophilic nature may influence membrane permeability and interactions with intracellular lipid structures. nih.gov |

| Methyl Group | May modulate the basicity and steric profile of the guanidinium group, potentially affecting transporter recognition and binding efficiency. nih.gov |

Molecular Interactions with Biological Macromolecules

The ability of 1-(4-Aminobenzyl)-1-methylguanidine to interact with essential biological macromolecules like nucleic acids and proteins is central to its mechanism of action.

The structural motifs of 1-(4-Aminobenzyl)-1-methylguanidine suggest a potential for interaction with both DNA and RNA. The planar aromatic ring of the benzyl group could intercalate between the base pairs of DNA, while the positively charged guanidinium group can form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govstackexchange.com This binding can stabilize the DNA duplex, as evidenced by increases in the DNA melting temperature observed with similar guanidinium compounds. nih.gov

Such interactions can have significant biological consequences, including the inhibition of gene expression and the disruption of DNA replication and repair processes. nih.gov The binding of small molecules to specific DNA sequences, such as the minor groove, is a known mechanism for therapeutic intervention in various diseases. acs.org Similarly, interactions with RNA can perturb critical cellular processes like post-transcriptual regulation and translation. nih.govnih.govyoutube.comyoutube.com

The guanidinium group of 1-(4-Aminobenzyl)-1-methylguanidine is a structural mimic of the side chain of the amino acid arginine. nih.gov This allows it to interact with arginine-binding sites in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. sci-hub.senih.gov Guanidine (B92328) derivatives have been shown to interact with a variety of protein targets, including nitric oxide synthases and muscarinic receptors. nih.govnih.gov

The benzylamine portion of the molecule can also contribute to protein binding through hydrophobic and aromatic interactions. The confirmation of specific protein targets is crucial for a complete understanding of the compound's biological activity and would typically involve techniques such as affinity chromatography and mass spectrometry-based proteomics.

Table 2: Potential Molecular Interactions and Their Consequences

| Macromolecule | Potential Interaction Site | Potential Consequence |

| DNA | Minor groove, phosphate backbone nih.govacs.org | Inhibition of replication and transcription, DNA damage nih.govncl.ac.uk |

| RNA | Phosphate backbone, specific structural motifs nih.govnih.gov | Disruption of translation and RNA processing nih.govyoutube.com |

| Proteins | Arginine-binding pockets, hydrophobic pockets sci-hub.senih.gov | Enzyme inhibition, modulation of signaling pathways nih.govnih.gov |

Modulation of Intracellular Signaling Pathways

The interactions of 1-(4-Aminobenzyl)-1-methylguanidine with macromolecules can trigger cascades of intracellular signaling events, impacting cell fate and function.

By interacting with DNA and key cell cycle regulatory proteins, guanidinium-containing compounds can lead to cell cycle arrest. nih.gov This is a common cellular response to DNA damage, providing time for repair before the cell proceeds to division. researchgate.net If the damage is too severe, the cell may be directed towards programmed cell death, or apoptosis.

Several studies on guanidine derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.govnih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govrsc.org The induction of apoptosis can be triggered by various signals, including irreparable DNA damage and the disruption of key survival pathways. nih.govrsc.org

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.govnih.govresearchgate.netmdpi.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are natural byproducts of cellular metabolism, particularly from mitochondria and NADPH oxidases. mdpi.com While ROS play a role in normal cell signaling, excessive levels can damage lipids, proteins, and DNA. nih.govmdpi.com

Interference with Protein Synthesis or DNA Synthesis

Direct, conclusive evidence detailing the specific interference of 1-(4-Aminobenzyl)-1-methylguanidine with protein or DNA synthesis is not yet available in the current scientific literature. However, the broader class of guanidine derivatives has been associated with activities that could indirectly impact these critical cellular functions.

Guanidine-containing compounds are known for their wide spectrum of biological activities, including antitumor and antimicrobial properties. A general understanding is that for some guanidine derivatives, DNA can be a primary target. nih.gov The nature of this interaction can vary, with some compounds acting as DNA minor groove binders. This binding can potentially disrupt the normal processes of DNA replication and transcription, which are prerequisites for DNA and protein synthesis, respectively.

Furthermore, some studies on guanidinium derivatives have demonstrated cytotoxic effects on cancer cells. While the exact mechanism of this cytotoxicity was not fully elucidated in one study, it was found not to be a result of inhibiting certain protein kinases, suggesting alternative pathways may be at play. nih.gov It is plausible that such cytotoxic effects could be a downstream consequence of interference with vital cellular processes like protein or DNA synthesis, although this remains to be experimentally verified for 1-(4-Aminobenzyl)-1-methylguanidine.

It is important to note that the biological activity of guanidine derivatives is highly dependent on their specific chemical structure. Therefore, without direct experimental data on 1-(4-Aminobenzyl)-1-methylguanidine, any potential for interference with protein or DNA synthesis is speculative and based on the activities of related compounds.

Structure-Mechanism Relationships for Guanidine Derivatives

The biological activity of guanidine derivatives is intricately linked to their chemical structure. The guanidinium group, which is protonated at physiological pH, is a key pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological macromolecules.

The substitution pattern on the guanidine nitrogen atoms and the nature of the appended chemical moieties significantly influence the compound's mechanism of action. For instance, the presence of aromatic rings and specific substituents can dictate the compound's ability to interact with biological targets such as enzymes or nucleic acids.

In the case of 1-(4-Aminobenzyl)-1-methylguanidine, the structure comprises a benzylamine group linked to a methylguanidine (B1195345) moiety. This combination of a flexible benzyl group and a basic guanidine headgroup could allow for diverse interactions within a biological system. The aminobenzyl portion could engage in hydrophobic and hydrogen bonding interactions, while the methylguanidine group provides a cationic center capable of forming strong electrostatic interactions.

Studies on other guanidine derivatives have shown that modifications to the side chains can dramatically alter their biological targets and efficacy. For example, the nature of the alkyl or aryl substituents can influence whether a guanidine derivative preferentially interacts with cell surface receptors, ion channels, or intracellular targets like DNA. The specific arrangement of the amino and methyl groups on the guanidine nitrogen of 1-(4-Aminobenzyl)-1-methylguanidine will also contribute to its unique steric and electronic profile, which in turn will determine its specific biological interactions and potential mechanisms of action.

Further research, including detailed biochemical and cellular assays, is necessary to fully elucidate the structure-mechanism relationships for 1-(4-Aminobenzyl)-1-methylguanidine and to determine its precise molecular targets and effects on cellular processes such as protein and DNA synthesis.

Structure Activity Relationship Sar Studies for 1 4 Aminobenzyl 1 Methylguanidine Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 1-(4-aminobenzyl)-1-methylguanidine involves methodical alterations to its core structure to probe the chemical space and optimize biological activity. The synthesis of these derivatives typically involves multi-step processes centered around the formation of the guanidine (B92328) moiety.

A common synthetic route for para-substituted benzylguanidine derivatives begins with 4-aminobenzylamine (B48907). nih.gov This starting material can undergo a guanylation reaction, often using Boc-protected S-methylisothiourea. The resulting intermediate is then treated with various arylsulfonyl chlorides or benzoyl chlorides to introduce diverse substituents. The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting groups, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the desired guanidine derivatives. nih.gov

Systematic modifications to the aminobenzyl portion of the molecule are crucial for defining the SAR. These changes primarily involve adding various substituents to the benzene ring to alter its electronic and steric properties. For instance, the introduction of electron-withdrawing groups like chloro- and trifluoromethyl- substituents at different positions on the benzyl (B1604629) ring has been explored. nih.gov The synthesis of these analogs allows for a direct assessment of how changes in lipophilicity, electronic charge distribution, and size on this part of the scaffold impact the compound's interaction with its biological target. nih.govmdpi.com Studies on related benzylguanidine compounds have shown that introducing strong electron-withdrawing substituents at the para position of the benzyl moiety can lead to high-potency compounds. nih.govrsc.org

The guanidine group, with its basicity and ability to form multiple hydrogen bonds, is often a key pharmacophore. Substitutions on the guanidine nitrogens can significantly modulate the molecule's pKa and, consequently, its ionization state at physiological pH, as well as its binding interactions. Protecting group strategies, such as using N,N′-di-Boc protected guanidine intermediates, are common during synthesis to control reactivity. nih.gov Subsequent modifications can include adding alkyl groups, such as methyl or methoxyethyl groups, to the guanidine nitrogen. Research has shown that substitution of a hydrogen at the N atom of the guanidine unit can lead to a significant decrease in antimicrobial potency. nih.gov Similarly, moving substituents from one nitrogen position to another within the guanidine moiety has been shown to result in a decrease in biological potency in related compounds. nih.govrsc.org

The linker connects the key pharmacophoric elements of a molecule. In the case of benzylguanidine derivatives, this refers to the methylene (B1212753) group (-CH2-) between the benzene ring and the guanidine nitrogen. Altering the length and flexibility of this linker can optimize the spatial orientation of the functional groups for target engagement. Studies on other classes of guanidine-based inhibitors have demonstrated that linker length is a critical parameter. For example, analysis of sphingosine kinase inhibitors suggests an optimal length is required to position a positive charge effectively. nih.gov In one study, the addition of a single methylene unit to the linker was sufficient to switch the inhibitor's selectivity from one kinase isoform to another (SphK2 to SphK1). nih.gov While not specific to 1-(4-aminobenzyl)-1-methylguanidine, these findings highlight a general principle in medicinal chemistry where linker modification is a key strategy to improve potency and selectivity. nih.govaku.edu

Correlation of Structural Features with Biological Activity (In Vitro & Preclinical In Vivo)

The biological activity of newly synthesized analogs is assessed through a combination of in vitro assays and preclinical in vivo models. For antimicrobial agents, in vitro activity is commonly determined by measuring the minimal inhibitory concentration (MIC) against various bacterial strains.

Studies on a series of benzyl guanidine derivatives have shown that many compounds are more potent against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative Escherichia coli. nih.gov The nature and position of substituents on the benzyl ring significantly influence this activity. For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed excellent potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov Another potent analog, a dichlorobenzyl derivative, also demonstrated strong activity against S. aureus (MIC = 0.5 µg/mL) but was less active against E. coli (MIC = 4 µg/mL). nih.gov Certain derivatives have also shown promising results against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound Derivative | Modification Details | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Reference |

|---|---|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Substitution on benzyl ring | 0.5 | 1 | nih.gov |

| Dichlorobenzyl derivative | Substitution on benzyl ring | 0.5 | 4 | nih.gov |

| 3-(4-trifluoromethyl)-benzyloxy derivative (aminoguanidine hydrazone series) | Substitution on benzyl ring | 1 | 16 | nih.gov |

| Unsubstituted benzylguanidine analog | N-methylation of guanidine | 1 | N/A | nih.gov |

| N-methyl substituted analog | N-methylation of guanidine | 32 | N/A | nih.gov |

Preclinical in vivo studies are essential to evaluate a compound's potential. Hybrid molecules combining benzylguanidine with an alkylating motif, for example, have been studied in neuroblastoma cell lines and have shown cytotoxicity that in most cases was greater than the reference drug melphalan in vitro, suggesting a potential for in vivo efficacy. mdpi.com In other studies, potent and selective guanidine-based inhibitors have demonstrated the ability to modulate key biomarkers in vivo, depressing circulating levels of signaling molecules like sphingosine-1-phosphate (S1P) in mice. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. frontiersin.org By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding drug design and prioritizing synthesis. frontiersin.orgnih.govnih.gov The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors for each, and then using statistical methods to build a predictive model. researchgate.net These models are rigorously validated to ensure their robustness and predictive power. frontiersin.orgnih.govnih.gov

The foundation of any QSAR model is the selection of molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov These descriptors can be broadly categorized and are chosen to represent the features responsible for biological activity, such as size, lipophilicity, and electronic properties. researchgate.netscielo.org.mx

For antimicrobial QSAR studies, important descriptors often relate to properties that influence a molecule's ability to penetrate bacterial cell membranes and interact with its target. nih.govnih.gov The main descriptors involved in reliable QSAR models for antibacterial polyphenols, for instance, were lipophilicity and the electronic and charge properties. frontiersin.org Inductive QSAR descriptors, which are derived from the electronegativities and covalent radii of atoms, have been used to successfully distinguish between compounds with and without antibacterial activity. mdpi.com

| Descriptor Category | Specific Descriptor Examples | Physicochemical Property Represented | Reference |

|---|---|---|---|

| Lipophilicity / Hydrophobicity | logP, π | Partition coefficient between octanol and water; lipid solubility. | scielo.org.mx |

| Electronic | Hammett constant (σp), Highest Occupied Molecular Orbital (HOMO) energy | Electron-donating/withdrawing nature of substituents; molecular reactivity. | scielo.org.mxnih.gov |

| Steric / Size | Molar Refractivity (MR) | Molecular volume and polarizability. | researchgate.netscielo.org.mx |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular skeleton. | nih.gov |

| Quantum Chemical | Partial atomic charges, Dipole moment | Charge distribution and overall polarity of the molecule. | mdpi.com |

By analyzing the contribution of these descriptors in a validated QSAR model, researchers can identify the key physicochemical properties that enhance or diminish the biological activity of 1-(4-aminobenzyl)-1-methylguanidine derivatives, providing a rational basis for the design of more potent compounds.

Statistical Analysis and Predictive Model Validation

In the structure-activity relationship (SAR) studies of 1-(4-Aminobenzyl)-1-methylguanidine derivatives, statistical analysis and the validation of predictive models are crucial for quantifying the relationship between the chemical structure and biological activity, as well as for ensuring the reliability of these models. Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of novel compounds and to guide the design of more potent derivatives.

The development of a robust QSAR model involves several key statistical steps. Initially, a dataset of 1-(4-Aminobenzyl)-1-methylguanidine analogues with their corresponding biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Multiple Linear Regression (MLR) is a commonly employed statistical method to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). The quality of the resulting QSAR model is assessed using various statistical parameters. atlantis-press.com

A fundamental aspect of QSAR modeling is rigorous validation to ensure that the model is not a result of chance correlation and possesses predictive power for new, untested compounds. semanticscholar.orgnih.govresearchgate.net Validation is typically performed through internal and external validation techniques. nih.govmdpi.com

Internal validation assesses the stability and robustness of the model using the initial dataset. A common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The cross-validation coefficient (q²) is a key metric derived from this process, with a value greater than 0.5 generally indicating a model with good predictive ability. mdpi.com

External validation is considered the most stringent test of a model's predictive capability. nih.govmdpi.com This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on compounds it has not "seen" before. The predictive ability is often evaluated by the coefficient of determination for the test set (R²pred).

The reliability of a QSAR model is dependent on several factors including the accuracy of the input data, the selection of significant descriptors, and the statistical tools used for validation. semanticscholar.org For a QSAR model to be considered acceptable, it should generally meet criteria such as a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q²), and a high predictive squared correlation coefficient (R²pred) for the external test set. nih.govmdpi.com

Below are illustrative tables representing the types of data and statistical parameters that would be generated in a QSAR study of 1-(4-Aminobenzyl)-1-methylguanidine derivatives.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of 1-(4-Aminobenzyl)-1-methylguanidine Derivatives

| Compound ID | R-Group Substitution | LogP | Molecular Weight (MW) | Polar Surface Area (PSA) | pIC50 (Observed) | pIC50 (Predicted) | Residual |

| 1 | H | 2.1 | 178.23 | 64.5 | 6.5 | 6.45 | 0.05 |

| 2 | 4-Cl | 2.8 | 212.67 | 64.5 | 7.1 | 7.05 | 0.05 |

| 3 | 4-F | 2.3 | 196.22 | 64.5 | 6.8 | 6.82 | -0.02 |

| 4 | 4-CH3 | 2.6 | 192.26 | 64.5 | 6.9 | 6.95 | -0.05 |

| 5 | 3,4-diCl | 3.5 | 247.12 | 64.5 | 7.5 | 7.48 | 0.02 |

| 6 | 4-OCH3 | 2.0 | 208.26 | 73.7 | 6.3 | 6.33 | -0.03 |

| 7 | 4-NO2 | 1.9 | 223.23 | 110.3 | 5.9 | 5.91 | -0.01 |

| 8 | 2-Cl | 2.7 | 212.67 | 64.5 | 6.7 | 6.75 | -0.05 |

Table 2: Statistical Validation Parameters for the Developed QSAR Model

| Parameter | Value | Description |

| n | 8 | Number of compounds in the dataset |

| R² | 0.95 | Coefficient of determination (Goodness of fit) |

| q² (LOO) | 0.85 | Cross-validated correlation coefficient (Internal validation) |

| F-statistic | 57.0 | Fisher's F-test value (Statistical significance of the model) |

| Standard Error (SE) | 0.12 | Standard error of the estimate |

| R²_pred (for an external test set) | 0.92 | Predictive R² for an external test set (External validation) |

These tables demonstrate how statistical analysis quantifies the relationship between the physicochemical properties of the 1-(4-Aminobenzyl)-1-methylguanidine derivatives and their biological activity. A high R² value indicates that the model explains a large proportion of the variance in the biological activity. A high q² value suggests that the model is robust and not overfitted. Finally, a high R²_pred confirms that the model has strong predictive power for new compounds, making it a valuable tool in the drug design and discovery process.

Computational and Theoretical Chemistry Approaches to 1-(4-Aminobenzyl)-1-methylguanidine

Computational and theoretical chemistry provide powerful tools to investigate the properties of molecules like 1-(4-Aminobenzyl)-1-methylguanidine at an atomic level. These methods offer insights into potential biological interactions, dynamic behavior, and fundamental electronic characteristics, guiding further experimental research.

Advanced Analytical Methodologies in Research on 1 4 Aminobenzyl 1 Methylguanidine

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental in establishing the purity of 1-(4-Aminobenzyl)-1-methylguanidine and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. A validated HPLC method can effectively separate the target compound from impurities and by-products. For instance, a reverse-phase HPLC method, similar to those used for related guanidine (B92328) compounds, can be developed. rjptonline.orggoogle.com The selection of the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution), flow rate, and detection wavelength (e.g., 220 nm) are critical parameters that require optimization to achieve ideal peak separation and shape. google.comunimi.it Method validation according to ICH guidelines would ensure specificity, linearity, accuracy, and precision. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for both quantification and identification, particularly for volatile derivatives of the compound. nih.govnih.gov For non-volatile compounds like 1-(4-Aminobenzyl)-1-methylguanidine, derivatization is necessary to increase volatility. nih.gov This technique provides high sensitivity, with detection limits often in the femtomole range, and allows for the simultaneous detection and quantification of both the unlabeled and isotopically labeled forms of the compound. nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, complementing the retention time data from the gas chromatograph. thermofisher.com

| Parameter | HPLC | GC-MS |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass-based detection. |

| Sample Volatility | Not required. | Required (derivatization may be necessary). nih.gov |

| Primary Use | Purity assessment and quantification. rjptonline.orggoogle.com | Quantification and structural confirmation. nih.gov |

| Sensitivity | High, dependent on detector. | Very high, often in the femtomole range. nih.gov |

| Key Data | Retention time, peak area/height. | Retention time, mass spectrum. |

High-Resolution Mass Spectrometry for Metabolite Identification (preclinical context)

In the preclinical phase of drug discovery and development, identifying the metabolites of a compound is crucial for understanding its biotransformation and potential pharmacological or toxicological activity. nih.govnih.gov High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose. nih.govijpras.com

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically with less than 5 ppm deviation). nih.gov This precision allows for the determination of the elemental composition of both the parent compound and its metabolites. thermofisher.comnih.gov By comparing the mass spectra of samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo (e.g., plasma, urine from animal models) studies with a control, researchers can identify potential metabolites. nih.govresearchgate.net The high resolution helps to distinguish drug-related material from the complex background matrix of biological samples. nih.gov

Data processing techniques like mass defect filtering and background subtraction are employed to systematically search for drug-related metabolites. nih.govijpras.com Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where precursor ions of suspected metabolites are fragmented to produce characteristic product ion spectra, aiding in the elucidation of their structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of 1-(4-Aminobenzyl)-1-methylguanidine. researchgate.netethernet.edu.etslideshare.net

Structural Elucidation: One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. slideshare.nethmdb.cachemicalbook.com The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the number and connectivity of different protons. slideshare.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish the connectivity between protons and carbons, ultimately piecing together the complete molecular structure. slideshare.net

Conformational Analysis: NMR is also uniquely suited for studying the three-dimensional shape and flexibility (conformation) of molecules in solution. nih.govnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can measure through-space interactions between protons, providing distance constraints that help to define the molecule's preferred conformation(s). nih.gov For a molecule like 1-(4-Aminobenzyl)-1-methylguanidine, this could reveal the rotational preferences around the benzyl (B1604629) and guanidinium (B1211019) groups. nih.gov

| NMR Experiment | Information Obtained |

| ¹H NMR | Number, chemical environment, and connectivity of protons. slideshare.net |

| ¹³C NMR | Number and chemical environment of carbon atoms. |

| COSY | Correlation between coupled protons (H-H connectivity). slideshare.net |

| HSQC | Correlation between protons and their directly attached carbons (C-H connectivity). |

| NOESY | Through-space proximity of protons, used for 3D conformational analysis. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid, crystalline state. researchgate.netnih.gov This technique involves irradiating a single crystal of 1-(4-Aminobenzyl)-1-methylguanidine with X-rays and analyzing the resulting diffraction pattern.

The data from X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsional angles within the molecule. researchgate.net This offers an unambiguous determination of the molecular structure in the solid state. It can also reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Biophysical Characterization of Binding

Should 1-(4-Aminobenzyl)-1-methylguanidine be investigated for its interaction with a biological target, such as a protein or enzyme, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the binding event. caymanchem.comresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., 1-(4-Aminobenzyl)-1-methylguanidine) in solution to a ligand (e.g., a target protein) immobilized on a sensor surface. caymanchem.comnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. SPR provides valuable kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. caymanchem.com

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. nih.govnih.govyoutube.com In an ITC experiment, small aliquots of the ligand (1-(4-Aminobenzyl)-1-methylguanidine) are titrated into a solution containing the macromolecule (the target). youtube.com The resulting heat release or absorption is measured. youtube.com A single ITC experiment can determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govrsc.org This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event. nih.govrsc.org

| Technique | Principle | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. caymanchem.com | Association rate (kₐ), Dissociation rate (kₑ), Affinity (Kₑ). caymanchem.com |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat released or absorbed during binding. youtube.comyoutube.com | Affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). nih.govrsc.org |

Future Research Directions and Translational Prospects for 1 4 Aminobenzyl 1 Methylguanidine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

One promising avenue is the exploration of flow chemistry for the synthesis of guanidine (B92328) derivatives. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purity. Furthermore, the development of novel catalysts, for instance, could enable more direct and atom-economical routes to the target compound. Methodologies such as the [4+1] cycloaddition reactions, which have been successfully used to construct other nitrogen-containing heterocycles, could be adapted for the synthesis of guanidine analogs, potentially offering a streamlined pathway to a variety of derivatives. mdpi.comresearchgate.net

Hypothetical Comparison of Synthetic Methodologies:

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures | Lower yields, potential for side reactions, scalability issues |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety | Initial setup costs, potential for clogging |

| Catalytic Guanidinylation | High atom economy, milder reaction conditions | Catalyst development and cost, substrate scope limitations |

| [4+1] Cycloaddition | Novel structural access, potential for diversity | Reaction development for specific scaffold, precursor availability |

Exploration of Unconventional Biological Targets and Mechanisms

The guanidinium (B1211019) group is a common feature in molecules that interact with biological targets recognizing arginine, such as nitric oxide synthases and certain receptors. However, the unique substitution pattern of 1-(4-Aminobenzyl)-1-methylguanidine may confer affinity for unconventional biological targets. Future research should venture beyond the well-trodden path and explore novel mechanisms of action.

High-throughput screening against a broad panel of enzymes, receptors, and ion channels could uncover unexpected biological activities. Techniques such as chemoproteomics could be employed to identify the direct binding partners of 1-(4-Aminobenzyl)-1-methylguanidine within a cellular context. Investigating its effects on emerging targets, such as protein-protein interactions or RNA structures, could also yield novel therapeutic opportunities. The guanidine moiety itself has been implicated in a range of biological activities, from antibacterial to acting on presynaptic potassium channels, suggesting a broad potential for discovery. nih.gov

Integration with Advanced Preclinical Models (e.g., organ-on-a-chip, patient-derived xenografts)

To bridge the gap between in vitro findings and clinical applications, future preclinical evaluation of 1-(4-Aminobenzyl)-1-methylguanidine and its analogs should leverage advanced models that more accurately recapitulate human physiology and disease states. Organ-on-a-chip technology, for instance, can provide insights into the compound's efficacy and potential toxicity in a human-relevant microenvironment.

For oncology applications, patient-derived xenografts (PDX) offer a powerful platform to assess the therapeutic potential of novel compounds in a model that retains the heterogeneity of the original human tumor. Testing 1-(4-Aminobenzyl)-1-methylguanidine in a panel of PDX models representing different cancer subtypes could help identify patient populations most likely to respond to treatment.

Design of Combinatorial Libraries Based on the 1-(4-Aminobenzyl)-1-methylguanidine Scaffold for High-Throughput Screening

The structure of 1-(4-Aminobenzyl)-1-methylguanidine is well-suited to serve as a scaffold for the creation of combinatorial libraries. nih.govnih.govcolab.ws By systematically modifying the aromatic ring and the guanidine nitrogen atoms, a large number of analogs can be synthesized and screened for a wide range of biological activities. This approach significantly accelerates the discovery of lead compounds with improved potency and selectivity.

DNA-encoded libraries (DELs) represent a particularly powerful technology for exploring vast chemical space. researchgate.net A DEL based on the 1-(4-Aminobenzyl)-1-methylguanidine scaffold could be synthesized by attaching a unique DNA tag to each analog. This would allow for the simultaneous screening of millions of compounds against a biological target of interest.

Hypothetical Combinatorial Library Design:

| Scaffold Position | R1 (Aromatic Ring Substituents) | R2 (Guanidine Substituents) | R3 (Guanidine Substituents) |

| Variation 1 | -H | -Methyl | -H |

| Variation 2 | -Fluoro | -Ethyl | -H |

| Variation 3 | -Chloro | -Propyl | -Benzyl |

| Variation 4 | -Methoxy | -Cyclohexyl | -Methyl |

| Variation 5 | -Trifluoromethyl | -Phenyl | -Ethyl |

Computational and AI-Driven Drug Design Strategies for Next-Generation Guanidine Analogs

Computational and artificial intelligence (AI)-driven approaches are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. nih.govdev.toosti.govnih.govbohrium.com These methods can be instrumental in guiding the development of next-generation analogs of 1-(4-Aminobenzyl)-1-methylguanidine.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of guanidine analogs with their biological activity. nih.gov Generative AI models can be trained on existing chemical data to design novel molecules with desired properties, such as enhanced target affinity or improved pharmacokinetic profiles. dev.toosti.gov These in silico tools can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Potential for Radioligand Development and Preclinical Imaging Applications

The development of a radiolabeled version of 1-(4-Aminobenzyl)-1-methylguanidine could open up new avenues for preclinical research and diagnostic applications. A high-affinity radioligand is an invaluable tool for target validation, receptor occupancy studies, and in vitro autoradiography. While a different compound, the development of 125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine as a radioligand for the A3 adenosine (B11128) receptor highlights the feasibility of such an approach for aminobenzyl-containing molecules. nih.gov

Furthermore, if a suitable positron-emitting isotope were incorporated into the structure, it could be developed as a probe for positron emission tomography (PET) imaging. A PET tracer based on this scaffold could be used to non-invasively visualize and quantify the distribution of its biological target in living subjects, aiding in disease diagnosis and monitoring treatment response.

Q & A

Q. What are the established synthetic routes for 1-(4-aminobenzyl)-1-methylguanidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 4-aminobenzylamine with 1-methylguanidine precursors (e.g., cyanamide derivatives) under basic conditions. Key parameters include:

- Temperature: 50–80°C to balance reactivity and side-product formation.

- Catalysts: Triethylamine or K₂CO₃ to deprotonate intermediates and drive the reaction .

- Purification: Silica gel chromatography (e.g., eluent: CH₂Cl₂/MeOH gradients) achieves >99% purity, validated via HPLC .

Data Contradictions: Some protocols report lower yields (<40%) due to competing N-alkylation byproducts. Optimization via stepwise addition of reagents and inert atmosphere (N₂/Ar) improves reproducibility .

Q. Which analytical techniques are critical for characterizing 1-(4-aminobenzyl)-1-methylguanidine, and how are spectral data interpreted?

Methodological Answer:

Q. How does the compound’s stability vary under physiological and storage conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs >240°C (melting point data from analogs) .

- Aqueous Stability: Hydrolysis at extreme pH (pH <2 or >10) cleaves the guanidine-benzyl bond. Phosphate-buffered saline (pH 7.4, 37°C) shows <5% degradation over 24 hours .

- Storage Recommendations: -20°C in anhydrous DMSO or sealed vials under argon prevents oxidation and hygroscopic degradation .

Advanced Research Questions

Q. What strategies are employed to evaluate the compound’s blood-brain barrier (BBB) penetration and in vivo pharmacokinetics?

Methodological Answer:

- LogP/D Calculations: Experimental LogP (e.g., ~1.5 via shake-flask method) predicts moderate BBB permeability .

- PET Radiolabeling: Analogous NMDA ligands (e.g., [¹⁸F]PK-209) are synthesized via nucleophilic fluorination. Dynamic PET scans in primates quantify brain uptake (VT = 2.5–3.8 mL/cm³) .

- Microdialysis: Plasma and cerebrospinal fluid (CSF) sampling in rodents reveals Tmax = 30–60 min and half-life = 2–3 hours .

Q. How can researchers assess selectivity against off-target receptors or enzymes?

Methodological Answer:

- Broad-Screen Assays: Test against 79+ targets (e.g., GPCRs, ion channels) using competitive binding assays (IC₅₀ >10 µM indicates selectivity) .

- Enzyme Inhibition Studies: For example, measure IC₅₀ against serine proteases (e.g., trypsin) via fluorogenic substrates. Guanidine derivatives often show μM-level inhibition due to H-bonding with catalytic triads .

Contradictions: Some guanidines paradoxically activate NMDA receptors at low concentrations (e.g., via partial agonism), necessitating dose-response validation .

Q. What structural modifications enhance activity in Structure-Activity Relationship (SAR) studies?

Methodological Answer:

-

Substituent Effects:

-

3D-QSAR Models: CoMFA/CoMSIA analyses correlate steric/electronic fields with IC₅₀ values .

Q. What mechanisms underlie its interaction with enzyme active sites?

Methodological Answer:

- Hydrogen Bonding: The guanidine group donates H-bonds to catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- π-Stacking: The 4-aminobenzyl group interacts with aromatic residues (e.g., Phe in NMDA receptors), validated via mutagenesis .

- Molecular Dynamics (MD): Simulations (50 ns trajectories) reveal stable binding poses with RMSD <2 Å .

Q. How is the compound radiolabeled for imaging studies, and what challenges arise in tracer development?

Methodological Answer:

- ¹⁸F-Labeling: React precursor (e.g., 3-fluoromethoxybenzyl derivative) with K¹⁸F/kryptofix complex (60°C, 15 min). Purify via semi-prep HPLC (RCP >95%) .

- Challenges:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.